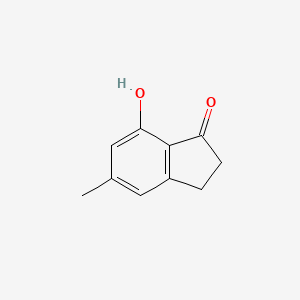

5-Methyl-7-hydroxy-1-indanone

Description

Propriétés

IUPAC Name |

7-hydroxy-5-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-6-4-7-2-3-8(11)10(7)9(12)5-6/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKFGUFWESXHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)CC2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456502 | |

| Record name | 7-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68293-32-3 | |

| Record name | 2,3-Dihydro-7-hydroxy-5-methyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68293-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Multi-Step Synthesis via 2,6-Dibromophenol and 3-Chloropropionyl Chloride

One of the most documented and efficient routes involves the reaction of 2,6-dibromophenol with 3-chloropropionyl chloride under Lewis acid catalysis, followed by debromination and hydrogenation steps to yield this compound.

| Step | Reaction Description | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Reaction of 2,6-dibromophenol with 3-chloropropionyl chloride in acetonitrile with triethylamine | 0 °C for 1 h, then room temp for 2 h | Not specified | Alkylation step forming intermediate compound II |

| 2 | Lewis acid-catalyzed cyclization of intermediate II using tetrabutyl titanate in methylene dichloride | 30–40 °C, 14 h | ~86% (for compound III) | Ring closure step forming indanone skeleton |

| 3 | Debromination/hydrogenation of compound III using palladium on charcoal in methanol | 25–40 °C, 6 h | ~92% (for 5-hydroxy-1-indanone) | Final step to remove bromine and form hydroxyl group |

This method is advantageous due to:

- High selectivity and yield in the ring closure step.

- Use of industrially available raw materials.

- Mild reaction conditions facilitating scale-up.

NMR and mass spectrometry data confirm the structure and purity of intermediates and final product.

Alternative Routes and Related Methods

Methoxyl Group Hydrolysis Route: Starting from 5-methoxy-1-indanone, hydrolysis under acidic or Lewis acid conditions can convert the methoxy group to a hydroxyl group. This method requires multi-step synthesis to obtain the methoxy precursor and may have lower overall yield.

Sandmeyer Reaction Route: Using 5-amino-1-indanone as a starting material, the amino group is converted to hydroxyl via diazotization and substitution. This route is less favored due to difficulty in obtaining the amino precursor and multiple steps.

AlCl3-Catalyzed Cyclization: Reaction of anisole (methoxybenzene) with 3-chloropropionyl chloride in the presence of AlCl3 and lithium halides (LiCl, NaCl, NaBr, or NaI) at room temperature to form intermediates, followed by heating to induce cyclization and further transformations. This method is reported to yield 5-hydroxy-1-indanone derivatives with good efficiency.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| 2,6-Dibromophenol + 3-Chloropropionyl chloride | 2,6-Dibromophenol, 3-chloropropionyl chloride | Triethylamine, tetrabutyl titanate, Pd/C | 0–40 °C, 14 h cyclization, 6 h hydrogenation | ~86–92% | High selectivity, industrially scalable | Requires debromination step |

| Methoxyl Hydrolysis | 5-Methoxy-1-indanone | Acid or Lewis acid | Heating under reflux | Moderate | Direct hydroxyl introduction | Multi-step precursor synthesis |

| Sandmeyer Reaction | 5-Amino-1-indanone | NaNO2, Cu salts | Diazotization, substitution | Low to moderate | Direct amino to hydroxyl conversion | Difficult precursor, multi-step |

| AlCl3/LiCl Catalyzed Cyclization | Anisole, 3-chloropropionyl chloride | AlCl3, LiCl, NaX | Room temp 8–15 h, then 100–170 °C melt | High (up to 90%) | Efficient cyclization | Requires careful temperature control |

Research Findings and Technical Notes

The Lewis acid catalysis (e.g., tetrabutyl titanate, AlCl3) is critical for promoting intramolecular cyclization to form the indanone ring with high regioselectivity.

The debromination step using palladium catalysts under hydrogen atmosphere is efficient for converting brominated intermediates to hydroxylated products without over-reduction.

Reaction conditions such as temperature, solvent choice (acetonitrile, methylene dichloride, methanol), and stoichiometry of reagents significantly affect yield and purity.

The use of triethylamine as a base in the initial alkylation step helps neutralize HCl formed and drives the reaction forward.

Purification typically involves extraction, drying over anhydrous sodium sulfate, and recrystallization from ethyl acetate or similar solvents.

Analyse Des Réactions Chimiques

Friedel-Crafts Cyclization

A key method for synthesizing substituted indanones involves intramolecular Friedel-Crafts acylation. For example:

- Precursor : 3-Chloropropionyl chloride reacts with 2,6-dibromophenol to form an intermediate ester, which undergoes Lewis acid-mediated cyclization (e.g., tetrabutyl titanate) to yield dibromo-substituted indanones .

- Debromination : Palladium-catalyzed hydrogenation (H₂, 10% Pd/C) removes bromine substituents, producing 5-hydroxy-1-indanone derivatives .

Analogous Reaction Pathway for 5-Methyl-7-hydroxy-1-indanone :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | 3-Chloropropionyl chloride, triethylamine, 0°C → RT | 86% | |

| Cyclization | Tetrabutyl titanate, CH₂Cl₂, 40°C | 86% | |

| Dehalogenation | H₂, Pd/C, MeOH, 40°C | 92% |

Phenolic Hydroxyl Group

The 7-hydroxy group participates in reactions typical of phenols:

- Etherification : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to form methoxy derivatives .

- Acylation : Acetic anhydride in acidic media yields acetylated products .

Ketone Group

The 1-indanone carbonyl undergoes nucleophilic additions:

- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .

- Grignard Reactions : Alkyl magnesium halides add to the carbonyl, forming tertiary alcohols .

Methyl Group at C5

- Steric Hindrance : Directs electrophilic substitution to the less hindered C4 or C6 positions .

- Electronic Effects : Electron-donating methyl group activates the aromatic ring toward electrophiles (e.g., nitration, sulfonation) .

Stability Considerations

- Intramolecular Hydrogen Bonding : The 7-hydroxy group forms a strong H-bond with the ketone oxygen, enhancing thermodynamic stability compared to isomers .

- Thermal Stability : Decomposition occurs above 250°C, as observed in differential scanning calorimetry (DSC) studies .

Derivatization for Biological Activity

This compound derivatives show potential in medicinal chemistry:

- Anticancer Agents : Schiff base derivatives (e.g., condensation with hydrazines) exhibit cytotoxicity against MCF-7 cells .

- Antioxidant Activity : The phenolic hydroxyl group contributes to radical scavenging, with IC₅₀ values comparable to ascorbic acid in DPPH assays .

Comparative Reactivity with Isomers

| Property | This compound | 6-Hydroxy-1-indanone | 7-Hydroxy-1-indanone |

|---|---|---|---|

| ΔfH°(g) (kJ/mol) | -218.5 ± 1.2 | -215.9 ± 1.1 | -220.3 ± 1.0 |

| Sublimation ΔH (kJ/mol) | 98.3 ± 0.8 | 95.7 ± 0.7 | 101.2 ± 0.9 |

| Intramolecular H-bond | Yes (O–H···O=C) | No | Yes (O–H···O=C) |

Data inferred from thermodynamic studies of analogous hydroxyindanones .

Applications De Recherche Scientifique

Antibacterial Properties

Research indicates that 5-Methyl-7-hydroxy-1-indanone exhibits notable antibacterial activity. It is believed to disrupt bacterial cell wall synthesis or inhibit enzymes involved in metabolic pathways, contributing to its effectiveness against certain bacterial strains . Related compounds have shown significant antibacterial effects, suggesting that structural features like hydroxyl groups enhance bioactivity .

Pharmaceutical Applications

The compound is being explored for its potential as a therapeutic agent in several medical applications:

- Antiviral and Antibacterial Agents: this compound and its derivatives have been studied for their ability to act against various pathogens, making them candidates for drug development .

- Alzheimer’s Disease Treatment: Some studies have investigated the use of indanone derivatives in treating neurodegenerative diseases, including Alzheimer's disease. These compounds may inhibit cholinesterases and amyloid beta aggregation, which are critical in the pathology of Alzheimer's .

- Cancer Treatment: The potential anticancer properties of indanones are also under investigation. Certain derivatives have shown promise in inhibiting cancer cell proliferation .

Applications in Agriculture

Beyond medicinal uses, this compound may also find applications in agriculture as an insecticide or fungicide. The biological activity of related indanones suggests that they could serve as effective agents for pest control .

Case Study 1: Antibacterial Activity

In a study examining the antibacterial properties of various indanones, this compound was found to be effective against specific strains of bacteria. The mechanism was hypothesized to involve interference with cell wall synthesis, leading to cell lysis .

Case Study 2: Alzheimer’s Disease

Research conducted by Li et al. synthesized several derivatives of this compound aimed at inhibiting acetylcholinesterase (AChE) activity. Compounds derived from this indanone exhibited IC₅₀ values in the nanomolar range, indicating potent inhibitory effects against AChE and potential for therapeutic use in Alzheimer's disease .

Mécanisme D'action

The mechanism of action of 5-Methyl-7-hydroxy-1-indanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The hydroxyl and carbonyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of indanones are highly sensitive to substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Comparison of 5-Methyl-7-hydroxy-1-Indanone with Structural Analogues

Positional Isomerism and Reactivity

- Hydroxyl Group Position: The 7-hydroxy group in this compound (vs. 5-hydroxy in 5-Hydroxy-1-indanone) likely stabilizes the molecule via intramolecular hydrogen bonds, similar to 7-Hydroxy-1-indanone . This stabilization may enhance metabolic resistance compared to isomers with hydroxyl groups at other positions. In contrast, 5-Hydroxy-6-methoxy-1-indanone () shows that adjacent substituents can create steric clashes or electronic synergies, altering synthetic utility and target selectivity .

- Methyl vs. However, the lack of methoxy’s electron-donating effects may reduce resonance stabilization .

Activité Biologique

5-Methyl-7-hydroxy-1-indanone, a compound belonging to the indanone family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 162.18 g/mol. Its structure features a bicyclic framework with a hydroxyl group at position 7 and a methyl group at position 5, contributing to its unique reactivity and biological properties. The systematic IUPAC name is 7-hydroxy-5-methyl-2,3-dihydroinden-1-one.

Synthesis Methods

Various synthetic routes have been developed for producing this compound, often involving multi-step reactions such as cyclization and reduction. These methods not only yield the desired compound but also explore its derivatives for enhanced biological activity. For instance, synthesis techniques have been optimized to ensure high purity and yield by managing reaction intermediates effectively .

Biological Activities

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies have shown that it may disrupt bacterial cell wall synthesis or inhibit metabolic enzymes, suggesting its potential as an antimicrobial agent.

Interaction with Biological Targets

The compound has been shown to interact with adrenergic receptors, which are crucial in catecholamine signaling pathways. This interaction may have implications in pharmacology, particularly in conditions related to cardiovascular health.

Antiproliferative Effects

In vitro studies have demonstrated that related indanone derivatives possess antiproliferative effects against various cancer cell lines. For example, structural analogs of this compound have been tested for their ability to inhibit cholinesterases and amyloid beta aggregation, which are relevant in Alzheimer's disease research .

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial potential. -

Neuroprotective Properties

In another investigation, the neuroprotective effects of related indanones were assessed in models of ischemic stroke. Compounds similar to this compound exhibited significant reductions in neuronal damage when administered post-injury, suggesting therapeutic potential for neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl at position 7; Methyl at position 5 | Antibacterial; Neuroprotective |

| 7-Hydroxy-1-indanone | Hydroxyl at position 7 | Strong fluorescence; Antimicrobial |

| 5-Hydroxy-1-indanone | Hydroxyl at position 5 | Higher antibacterial activity |

| 4-Hydroxy-1-indanone | Hydroxyl at position 4 | Used in organic synthesis applications |

Q & A

Q. Methodological Answer :

- Chromatographic methods : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .

- Melting point analysis : Compare observed mp (e.g., 108–110°C) with literature values to detect polymorphic variations .

- Elemental analysis : Validate %C, %H, and %O against theoretical values (C₁₀H₁₀O₂; C: 74.06%, H: 6.21%, O: 19.73%) .

Advanced: How can researchers design bioactivity assays for this compound while mitigating false positives?

Q. Methodological Answer :

- Dose-response curves : Test concentrations from 1 μM to 100 μM in triplicate to identify IC₅₀ values for antimicrobial or anticancer activity .

- Control groups : Include solvent controls (DMSO <0.1%) and reference compounds (e.g., vanillic acid for antioxidant assays) .

- Mechanistic studies : Pair cell viability assays (MTT) with ROS detection (DCFH-DA probes) to distinguish cytotoxic vs. oxidative stress-mediated effects .

Basic: What storage conditions are optimal for this compound to prevent degradation?

Q. Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the ketone group .

- Long-term stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How should researchers analyze conflicting in vitro vs. in vivo pharmacological data for this compound?

Q. Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability via LC-MS quantification of plasma metabolites post-administration in rodent models .

- Enzyme inhibition assays : Compare hepatic microsomal stability (CYP450 isoforms) to identify metabolic inactivation pathways .

- Tissue distribution studies : Use radiolabeled ¹⁴C-5-Methyl-7-hydroxy-1-indanone to track accumulation in target organs .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.2 ppm) and carbonyl carbons (δ ~200 ppm) .

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1680–1720 cm⁻¹) functional groups .

- High-resolution MS : Match molecular ion [M+H]⁺ to theoretical m/z (162.0681 for C₁₀H₁₀O₂) .

Advanced: What strategies can reconcile discrepancies in computational vs. experimental logP values for this compound?

Q. Methodological Answer :

- Partition coefficient measurement : Use shake-flask method (octanol/water) under buffered conditions (pH 7.4) .

- QSAR refinement : Apply Abraham solvation parameters to adjust computational models (e.g., COSMO-RS) .

- Ionization effects : Account for phenolic hydroxyl pKa (~10.5) using potentiometric titration .

Basic: How to validate analytical methods (e.g., HPLC, GC-MS) for quantifying this compound in complex matrices?

Q. Methodological Answer :

- Calibration curves : Prepare standards in matrix-matched solvents (e.g., serum or liver homogenate) to minimize matrix effects .

- Recovery tests : Spike known concentrations (10–100 μg/mL) and calculate recovery rates (target: 85–115%) .

- Limit of detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) and cross-validate with LC-MS/MS .

Advanced: How can researchers address solubility challenges in biological assays for this compound?

Q. Methodological Answer :

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance aqueous solubility without cytotoxicity .

- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers for sustained release in in vivo models .

- pH adjustment : Dissolve in PBS (pH 8.0) to deprotonate the hydroxyl group and improve solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.